molecular formula C7H14N2O B1500114 3-Isopropyl-piperazin-2-one CAS No. 856845-64-2

3-Isopropyl-piperazin-2-one

Cat. No. B1500114
Key on ui cas rn: 856845-64-2
M. Wt: 142.2 g/mol
InChI Key: CMYZSPVNMZJMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426422B2

Procedure details

Ethyl 2-bromo-3-methylbutanoate (2.2 g, 10.52 mmol) in ethanol (15 mL) was added dropwise over a period of 2.5 hours to a stirred refluxing solution of ethane-1,2-diamine (13.2 mL, 197 mmol) in ethanol (60 mL). The mixture was heated for another 2.5 hours, and sodium ethoxide in ethanol (21% by wt) (4.0 mL, 10.80 mmol) was added and the mixture was heated for another 90 minutes. The reaction was then cooled and concentrated. After trituration with ether, the title compound was used in the next step without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH:8]([CH3:10])[CH3:9])[C:3]([O:5]CC)=O.[CH2:11]([NH2:14])[CH2:12][NH2:13].[O-]CC.[Na+]>C(O)C>[CH:8]([CH:2]1[NH:14][CH2:11][CH2:12][NH:13][C:3]1=[O:5])([CH3:9])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for another 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for another 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After trituration with ether, the title compound was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1C(NCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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